2,4,5-Trifluoro-3-methoxybenzamide
Overview
Description
2,4,5-Trifluoro-3-methoxybenzamide, also known as N-(4-methoxyphenyl)-, has the molecular formula C15H12F3NO3 and a molecular weight of 311.2559 . It is a compound that contains a benzamide group with trifluoro and methoxy substituents .
Synthesis Analysis
The synthesis of 2,4,5-Trifluoro-3-methoxybenzamide involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 . The use of a composed T-micromixer and tube microreactor facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield .Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluoro-3-methoxybenzamide consists of a benzamide core with trifluoro and methoxy substituents . The IUPAC Standard InChI isInChI=1S/C15H12F3NO3/c1-21-9-5-3-8 (4-6-9)19-15 (20)10-7-11 (16)13 (18)14 (22-2)12 (10)17/h3-7H,1-2H3, (H,19,20)
. Physical And Chemical Properties Analysis
2,4,5-Trifluoro-3-methoxybenzamide has a molecular weight of 311.2559 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
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Chemistry and Material Science
- 2,4,5-Trifluoro-3-methoxybenzamide is a chemical compound with the formula C15H12F3NO3 . It’s often used in the field of chemistry and material science .
- The compound can be used in various chemical reactions as a reagent or a building block .
- The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out. These could involve standard techniques used in organic synthesis, such as reflux, distillation, or chromatography .
- The outcomes of these processes would also depend on the specific reaction or process. In general, the use of this compound could enable the synthesis of other complex organic compounds .
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Pharmaceutical Research
- 2,4,5-Trifluoro-3-methoxybenzamide may be used as a precursor for the preparation of quinolone derivatives . Quinolones are a type of antibiotics, so this compound could have applications in pharmaceutical research .
- The compound could be used in a multi-step synthesis process to produce the quinolone derivatives . This would likely involve a series of organic reactions, each with its own specific conditions and reagents .
- The outcomes of this process would be the production of quinolone derivatives, which could potentially have antibiotic properties .
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Synthesis of Quinolone Derivatives
- 2,4,5-Trifluoro-3-methoxybenzamide may be used as a precursor for the preparation of quinolone derivatives .
- The compound could be used in a multi-step synthesis process to produce the quinolone derivatives . This would likely involve a series of organic reactions, each with its own specific conditions and reagents .
- The outcomes of this process would be the production of quinolone derivatives, which could potentially have antibiotic properties .
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Preparation of Triaqua (1,10-phenanthroline-κ 2 N , N′ )(2, 4, 5-trifluoro-3-methoxybenzoato-κO 1 ) Cobalt (II)
- 2,4,5-Trifluoro-3-methoxybenzamide can also be used to synthesize triaqua (1,10-phenanthroline-κ 2 N , N′ )(2, 4, 5-trifluoro-3-methoxybenzoato-κO 1 ) cobalt (II) .
- The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .
- The outcomes of these processes would also depend on the specific reaction or process .
-
Synthesis of 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 2,4,5-Trifluoro-3-methoxybenzamide can be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
- The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .
- The outcomes of these processes would also depend on the specific reaction or process .
-
Preparation of Triaqua (1,10-phenanthroline-κ 2 N , N′ )(2, 4, 5-trifluoro-3-methoxybenzoato-κO 1 ) cobalt (II)
- 2,4,5-Trifluoro-3-methoxybenzamide can also be used to synthesize triaqua (1,10-phenanthroline-κ 2 N , N′ )(2, 4, 5-trifluoro-3-methoxybenzoato-κO 1 ) cobalt (II) .
- The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .
- The outcomes of these processes would also depend on the specific reaction or process .
Safety And Hazards
While specific safety and hazard information for 2,4,5-Trifluoro-3-methoxybenzamide is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
2,4,5-trifluoro-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGBBPYUJDPXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379492 | |
Record name | 2,4,5-trifluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoro-3-methoxybenzamide | |
CAS RN |
112811-64-0 | |
Record name | 2,4,5-Trifluoro-3-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112811-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-trifluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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